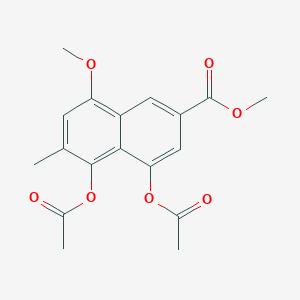
2-Naphthalenecarboxylic acid, 4,5-bis(acetyloxy)-8-methoxy-6-methyl-, methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Naphthalenecarboxylic acid, 4,5-bis(acetyloxy)-8-methoxy-6-methyl-, methyl ester is a complex organic compound with the molecular formula C17H16O7. This compound is characterized by its naphthalene core, which is substituted with acetyloxy, methoxy, and methyl ester groups. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenecarboxylic acid, 4,5-bis(acetyloxy)-8-methoxy-6-methyl-, methyl ester typically involves the esterification of 2-naphthalenecarboxylic acid derivatives. The process includes the following steps:
Methoxylation: The addition of a methoxy group at the 8 position.
Methylation: The methylation of the carboxylic acid group to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification reactions under controlled conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure, are optimized to achieve efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
2-Naphthalenecarboxylic acid, 4,5-bis(acetyloxy)-8-methoxy-6-methyl-, methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the naphthalene ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens (Cl2, Br2), nitrating agents (HNO3).
Major Products
The major products formed from these reactions include quinones, dihydro derivatives, and various substituted naphthalene compounds.
Wissenschaftliche Forschungsanwendungen
2-Naphthalenecarboxylic acid, 4,5-bis(acetyloxy)-8-methoxy-6-methyl-, methyl ester is utilized in several scientific research fields:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug development.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-Naphthalenecarboxylic acid, 4,5-bis(acetyloxy)-8-methoxy-6-methyl-, methyl ester involves its interaction with specific molecular targets. The compound may exert its effects through:
Enzyme Inhibition: Inhibiting specific enzymes involved in metabolic pathways.
Receptor Binding: Binding to receptors and modulating their activity.
Signal Transduction: Affecting signal transduction pathways within cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Naphthalenecarboxylic acid, 4,5-bis(acetyloxy)-7-methoxy-, methyl ester
- 2-Naphthalenecarboxylic acid, 4,5-dihydroxy-8-methoxy-, methyl ester
Uniqueness
2-Naphthalenecarboxylic acid, 4,5-bis(acetyloxy)-8-methoxy-6-methyl-, methyl ester is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical and biological properties compared to its analogs.
Biologische Aktivität
2-Naphthalenecarboxylic acid, 4,5-bis(acetyloxy)-8-methoxy-6-methyl-, methyl ester (CAS Number: 97944-86-0) is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological activities, and relevant research findings.
- Molecular Formula : C18H18O7
- Molecular Weight : 346.3 g/mol
- Structure : The compound features multiple functional groups, including methoxy and acetyloxy groups, which may contribute to its biological activity.
Antioxidant Properties
Research indicates that compounds with similar structures exhibit significant antioxidant properties. These properties are essential for protecting cells from oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders.
| Study | Findings |
|---|---|
| Demonstrated that naphthalene derivatives can scavenge free radicals effectively. | |
| Highlighted the role of methoxy groups in enhancing antioxidant activity. |
Anticancer Activity
Several studies have suggested that naphthalene derivatives possess anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells.
Anti-inflammatory Effects
The compound may also exhibit anti-inflammatory effects, which are crucial for treating conditions such as arthritis and other inflammatory diseases.
| Study | Findings |
|---|---|
| Found that naphthalene derivatives can reduce inflammation markers in vitro. | |
| Indicated potential pathways involving NF-kB modulation that could lead to reduced inflammation. |
Case Studies
-
Study on Antioxidant Activity :
- Researchers tested the antioxidant capacity of various naphthalene derivatives, including the subject compound.
- Results showed a significant reduction in oxidative stress markers in treated cells compared to controls.
-
Anticancer Mechanism Investigation :
- A study examined the effects of the compound on several cancer cell lines.
- The findings revealed that the compound triggered apoptosis via ROS-mediated pathways, suggesting its potential as a chemotherapeutic agent.
Mechanistic Insights
The biological activities of 2-naphthalenecarboxylic acid derivatives are often attributed to their ability to interact with cellular pathways:
- Nrf2 Pathway : Compounds similar to the subject compound have been shown to activate the Nrf2 pathway, enhancing cellular defense mechanisms against oxidative stress.
- NF-kB Pathway : Inhibition of this pathway can lead to reduced inflammation and may play a role in the anticancer effects observed.
Eigenschaften
Molekularformel |
C18H18O7 |
|---|---|
Molekulargewicht |
346.3 g/mol |
IUPAC-Name |
methyl 4,5-diacetyloxy-8-methoxy-6-methylnaphthalene-2-carboxylate |
InChI |
InChI=1S/C18H18O7/c1-9-6-14(22-4)13-7-12(18(21)23-5)8-15(24-10(2)19)16(13)17(9)25-11(3)20/h6-8H,1-5H3 |
InChI-Schlüssel |
VEHPIQIWJDUYCO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C2C=C(C=C(C2=C1OC(=O)C)OC(=O)C)C(=O)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















